molecular formula C8H11ClN2O2 B1591460 (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride CAS No. 132873-57-5

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Cat. No.: B1591460
CAS No.: 132873-57-5
M. Wt: 202.64 g/mol
InChI Key: CZQQGVFHLSBEDV-RGMNGODLSA-N
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Description

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a methyl group at the alpha position and a nitro group on the benzylamine moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many hydrochloride salts can cause irritation if they come into contact with the skin or eyes, or if they are inhaled .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if “(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride” has potential therapeutic applications, future research might focus on optimizing its synthesis, improving its formulation, or conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride typically involves the following steps:

    Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group at the para position.

    Chiral Resolution: The resulting nitrobenzylamine is subjected to chiral resolution to obtain the (S)-enantiomer.

    Methylation: The chiral nitrobenzylamine is then methylated at the alpha position using a suitable methylating agent.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and chiral resolution processes, followed by methylation and salt formation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The methyl group at the alpha position can be oxidized to form corresponding aldehydes or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: (S)-alpha-Methyl-4-aminobenzylamine hydrochloride.

    Substitution: Various substituted benzylamines.

    Oxidation: Corresponding aldehydes or ketones.

Mechanism of Action

The mechanism of action of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    ®-alpha-Methyl-4-nitrobenzylamine hydrochloride: The enantiomer of the compound with different chiral properties.

    4-Nitrobenzylamine: Lacks the methyl group at the alpha position.

    Benzylamine: Lacks both the nitro and methyl groups.

Uniqueness

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride is unique due to its specific chiral configuration and the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1S)-1-(4-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQQGVFHLSBEDV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583570
Record name (1S)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132873-57-5
Record name (1S)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(4-nitrophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mother liquors of the solution of the partially resolved (+)-erythrochlorocitric acid, bis-(-)-p-nitro-α-methylbenzylamine salt were treated with 13 ml (0.52 mol) of conc hydrochloric acid and evaporated to dryness. 1,2-Dimethoxyethane was added and the solution was evaporated to dryness. Ether was added to the residue, the mixture was stirred and the precipitate was collected to afford 29.2 g of (-)-p-nitro-α-methylbenzylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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